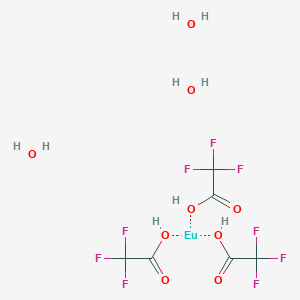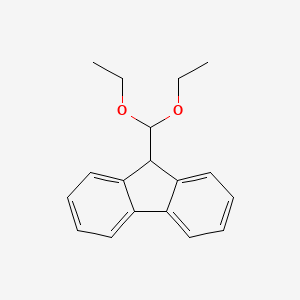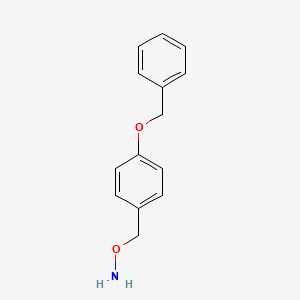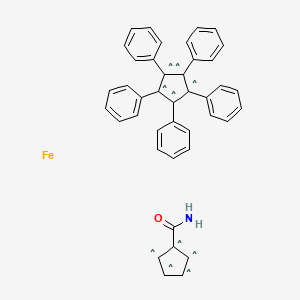
Europium(iii)trifluoroacetate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium(3+);2,2,2-trifluoroacetate;trihydrate, also known as Europium(III) trifluoroacetate trihydrate, is a chemical compound with the molecular formula (CF3CO2)3Eu · 3H2O and a molecular weight of 545.06 g/mol . This compound is a coordination complex where europium is in the +3 oxidation state, coordinated with three trifluoroacetate anions and three water molecules. Europium is a rare earth element, and its compounds are known for their luminescent properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Europium(III) trifluoroacetate trihydrate can be synthesized through the reaction of europium oxide (Eu2O3) with trifluoroacetic acid (CF3COOH) in the presence of water. The reaction typically involves dissolving europium oxide in an excess of trifluoroacetic acid, followed by the addition of water to form the trihydrate complex. The reaction can be represented as follows:
Eu2O3+6CF3COOH+3H2O→2(CF3CO2)3Eu⋅3H2O
Industrial Production Methods
Industrial production of Europium(III) trifluoroacetate trihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is typically purified through recrystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Europium(III) trifluoroacetate trihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Europium in the +3 oxidation state can be reduced to the +2 state under specific conditions.
Substitution Reactions: The trifluoroacetate ligands can be substituted with other ligands in the presence of suitable reagents.
Complexation Reactions: Europium(III) can form complexes with various organic and inorganic ligands.
Common Reagents and Conditions
Oxidation/Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce Europium(III) to Europium(II).
Substitution: Ligand exchange reactions can be carried out using ligands like acetylacetonate in an appropriate solvent.
Complexation: Complexation reactions often involve the use of chelating agents like EDTA under controlled pH conditions.
Major Products
Reduction: Europium(II) trifluoroacetate.
Substitution: Europium(III) complexes with different ligands.
Complexation: Various europium(III) complexes with organic and inorganic ligands.
Applications De Recherche Scientifique
Europium(III) trifluoroacetate trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other europium compounds and as a catalyst in organic reactions.
Biology: Employed in bioimaging and as a luminescent probe for studying biological systems.
Medicine: Utilized in the development of diagnostic agents and as a component in certain medical imaging techniques.
Industry: Applied in the production of phosphors for lighting and display technologies, as well as in the manufacturing of high-performance materials.
Mécanisme D'action
The mechanism of action of Europium(III) trifluoroacetate trihydrate primarily involves its luminescent properties. When excited by ultraviolet or visible light, the europium ions emit light at specific wavelengths, making them useful in various imaging and diagnostic applications. The molecular targets and pathways involved include the interaction of europium ions with specific ligands or biomolecules, leading to changes in their luminescent properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Europium(III) acetate hydrate
- Europium(III) chloride
- Europium(III) nitrate
- Europium(III) oxalate
Uniqueness
Europium(III) trifluoroacetate trihydrate is unique due to its trifluoroacetate ligands, which impart distinct chemical and physical properties compared to other europium compounds. The presence of trifluoroacetate ligands enhances the compound’s solubility in organic solvents and its stability under various conditions. Additionally, the trihydrate form provides specific hydration properties that can influence its reactivity and applications.
Propriétés
Numéro CAS |
94079-71-7 |
|---|---|
Formule moléculaire |
C6H9EuF9O9 |
Poids moléculaire |
548.08 g/mol |
Nom IUPAC |
europium;2,2,2-trifluoroacetic acid;trihydrate |
InChI |
InChI=1S/3C2HF3O2.Eu.3H2O/c3*3-2(4,5)1(6)7;;;;/h3*(H,6,7);;3*1H2 |
Clé InChI |
ACPHEFQYZGCNPF-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.O.O.[Eu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)












